Cas no 1446516-26-2 (Naphtho[2,1-b]benzofuran-8-ylboronic acid)
![Naphtho[2,1-b]benzofuran-8-ylboronic acid structure](https://ja.kuujia.com/scimg/cas/1446516-26-2x500.png)
Naphtho[2,1-b]benzofuran-8-ylboronic acid 化学的及び物理的性質
名前と識別子
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- Naphtho[2,1-b]benzofuran-8-ylboronic acid
- C1=CC=CC=2C=CC=3OC4=C(C3C12)C=CC=C4B(O)O
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- インチ: 1S/C16H11BO3/c18-17(19)13-7-3-6-12-15-11-5-2-1-4-10(11)8-9-14(15)20-16(12)13/h1-9,18-19H
- InChIKey: XPPGGCUYFLQRQX-UHFFFAOYSA-N
- SMILES: O1C2C(B(O)O)=CC=CC=2C2=C1C=CC1C=CC=CC2=1
計算された属性
- 精确分子量: 262.0801244 g/mol
- 同位素质量: 262.0801244 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 20
- 回転可能化学結合数: 1
- 複雑さ: 362
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 53.6
- 分子量: 262.1
Naphtho[2,1-b]benzofuran-8-ylboronic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM534643-1g |
Naphtho[2,1-b]benzofuran-8-ylboronic acid |
1446516-26-2 | 97% | 1g |
$*** | 2023-03-30 |
Naphtho[2,1-b]benzofuran-8-ylboronic acid 関連文献
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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4. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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7. Back matter
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
Naphtho[2,1-b]benzofuran-8-ylboronic acidに関する追加情報
Naphtho[2,1-b]benzofuran-8-ylboronic Acid: A Comprehensive Overview
Naphtho[2,1-b]benzofuran-8-ylboronic acid is a highly specialized organic compound with the CAS number 1446516-26-2. This compound belongs to the class of boronic acids, which are widely recognized for their role in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling. The structure of Naphtho[2,1-b]benzofuran-8-ylboronic acid features a naphthobenzofuran framework, a polycyclic aromatic system with unique electronic properties and structural rigidity. These characteristics make it an invaluable tool in organic synthesis, materials science, and drug discovery.
The synthesis of Naphtho[2,1-b]benzofuran-8-ylboronic acid typically involves multi-step processes that require precise control over reaction conditions. Recent advancements in synthetic methodologies have enabled the efficient construction of such complex frameworks. For instance, researchers have employed directed metallation strategies to install the boronic acid group at the 8-position of the naphthobenzofuran skeleton. This approach not only enhances the regioselectivity of the reaction but also streamlines the overall synthesis process.
One of the most significant applications of Naphtho[2,1-b]benzofuran-8-ylboronic acid lies in its use as a building block for constructing advanced materials. The compound's ability to undergo cross-coupling reactions allows for the formation of biaryl structures with tailored electronic and optical properties. These materials are of great interest in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent studies have demonstrated that incorporating naphthobenzofuran derivatives into these devices can significantly improve their efficiency and stability.
In addition to its role in materials science, Naphtho[2,1-b]benzofuran-8-ylboronic acid has garnered attention in medicinal chemistry. The compound's unique structure provides a platform for exploring novel pharmacophores with potential bioactivity. Researchers have investigated its ability to modulate various biological targets, including protein kinases and G-protein coupled receptors (GPCRs). Preliminary findings suggest that derivatives of this compound may exhibit promising therapeutic potential in areas such as oncology and neurodegenerative diseases.
Recent breakthroughs in computational chemistry have further enhanced our understanding of Naphtho[2,1-b]benzofuran-8-ylboronic acid's properties. Advanced molecular modeling techniques have been employed to predict its electronic structure, reactivity, and interaction with biological systems. These insights are invaluable for guiding experimental efforts and optimizing the compound's performance in various applications.
In conclusion, Naphtho[2,1-b]benzofuran-8-ylboronic acid is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and reactivity make it an essential tool in modern organic synthesis and materials science. As research continues to uncover new possibilities for this compound, it is poised to play an increasingly important role in advancing both scientific knowledge and technological innovation.
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